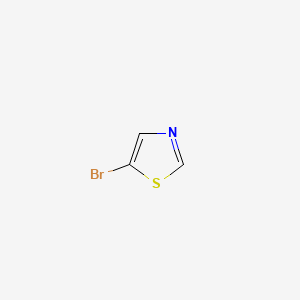

![molecular formula C11H22N2O B1268235 2,5-Bis[(dimethylamino)methyl]cyclopentanone CAS No. 13290-51-2](/img/structure/B1268235.png)

2,5-Bis[(dimethylamino)methyl]cyclopentanone

Übersicht

Beschreibung

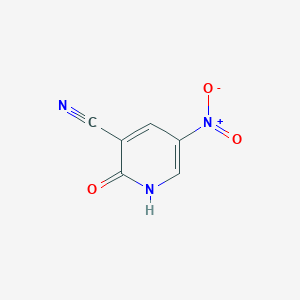

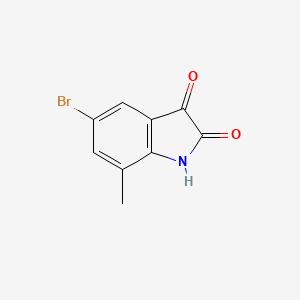

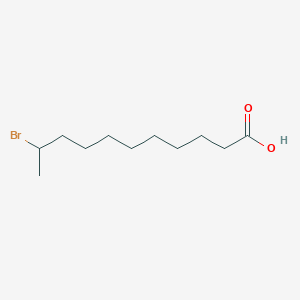

2,5-Bis[(dimethylamino)methyl]cyclopentanone is a chemical compound with the molecular formula C11H22N2O . It has a molecular weight of 198.31 g/mol . The IUPAC name for this compound is 2,5-bis[(dimethylamino)methyl]cyclopentan-1-one .

Synthesis Analysis

The synthesis of 2,5-Bis[(dimethylamino)methyl]cyclopentanone is not straightforward and the reported yields are low to moderate . The synthesis of this product through organocatalyzed condensation of cyclopentanone and N,N-Dimethylformamide dimethyl acetal is an important feature . The removal of methanol produced during the reaction is a crucial step in the procedure .Molecular Structure Analysis

The molecular structure of 2,5-Bis[(dimethylamino)methyl]cyclopentanone can be represented by the canonical SMILES string: CN©CC1CCC(C1=O)CN©C .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 2,5-Bis[(dimethylamino)methyl]cyclopentanone have been studied by following the reaction by H NMR spectroscopy . The selectivity for the formation of mono- and bis-condensation products was performed .Physical And Chemical Properties Analysis

The compound has a computed XLogP3-AA value of 0.5, indicating its lipophilicity . It has a topological polar surface area of 23.6 Ų . The compound has a complexity of 182 .Wissenschaftliche Forschungsanwendungen

Photographic Sensitization

2,5-Bis[(dimethylamino)methyl]cyclopentanone has been utilized in the development of polymethine dyes, which are significant in photographic sensitization. These dyes enhance the photographic response of silver halide crystals, allowing for improved sensitivity to light. This application is crucial in both traditional film photography and modern digital imaging sensors .

Laser Technology

In laser technology, the compound serves as a precursor for symmetrical ketocyanine dyes. These dyes are integral in creating laser media that can emit and modulate light effectively. The ability of these dyes to absorb and emit light in the visible to near-infrared region makes them suitable for various laser applications, including medical lasers and laser printing .

Nonlinear Optics

Nonlinear optical materials are essential for the manipulation of light in applications such as frequency conversion and optical switching. 2,5-Bis[(dimethylamino)methyl]cyclopentanone-related dyes exhibit properties that are beneficial for these applications, such as high nonlinear susceptibility and thermal stability .

Optical Recording

The compound’s derivatives are explored in optical recording due to their light-absorbing properties. They can be used in the fabrication of optical storage media, where data is recorded, stored, and retrieved through optical means. This is particularly relevant for high-density storage formats .

Electronic Photography

In electronic photography, the compound’s derivatives are used as solvent polarity indicators in bulk optode membranes. These membranes are part of sensors that detect changes in solvent polarity, which is a critical parameter in the quality of electronic images .

Photovoltaic Cells

The derivatives of 2,5-Bis[(dimethylamino)methyl]cyclopentanone are being researched for their potential use in photovoltaic cells. Their ability to absorb light efficiently could be harnessed to convert solar energy into electrical energy, contributing to the development of more efficient solar cells .

Ion Recognition

Ion recognition is another field where this compound finds application. The dyes derived from it can be incorporated into sensors that detect specific ions, which is valuable in environmental monitoring and medical diagnostics .

Fluorescence Labeling in Molecular Biology

Lastly, in molecular biology, the compound is used in fluorescence labeling. It helps in tagging biological molecules with fluorescent dyes, allowing for the visualization and tracking of these molecules under a microscope. This application is vital for various studies, including the observation of cellular processes and the development of new diagnostics .

Zukünftige Richtungen

The future directions for the study of 2,5-Bis[(dimethylamino)methyl]cyclopentanone could involve the development of more efficient synthesis methods. The current methods are not straightforward and have low to moderate yields . Improving the yield and efficiency of the synthesis process could be a key area of future research .

Eigenschaften

IUPAC Name |

2,5-bis[(dimethylamino)methyl]cyclopentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O/c1-12(2)7-9-5-6-10(11(9)14)8-13(3)4/h9-10H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSFGETDXBRYWCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1CCC(C1=O)CN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201255501 | |

| Record name | 2,5-Bis[(dimethylamino)methyl]cyclopentanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201255501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Bis[(dimethylamino)methyl]cyclopentanone | |

CAS RN |

13290-51-2 | |

| Record name | 2,5-Bis[(dimethylamino)methyl]cyclopentanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13290-51-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Bis[(dimethylamino)methyl]cyclopentanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201255501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.